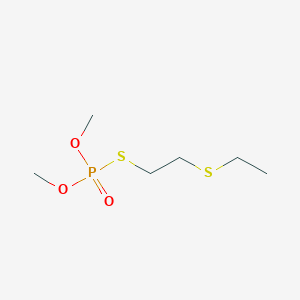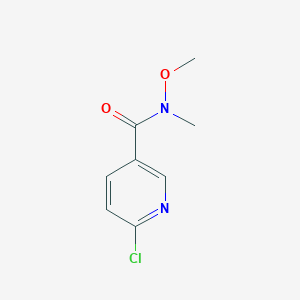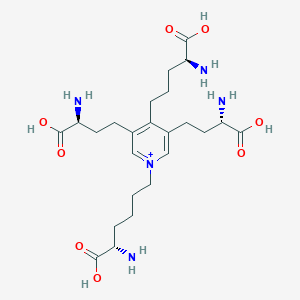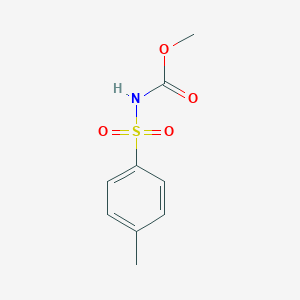
Demeton-S-methyl
Descripción general
Descripción
Demeton-S-methyl is an organic compound with the molecular formula C6H15O3PS2 . It was used as an organothiophosphate acaricide and organothiophosphate insecticide . It is flammable .
Synthesis Analysis
Demeton-S-methyl was first described in 1950 by Schrader and was widely adopted as a pesticide because of the lower toxicity to humans than the previously used demeton . In its beginning days, it was mostly used together with demeton-O-methyl in an O:S ratio of 70:30. From 1957 onward, only pure demeton-S-methyl was used .
Molecular Structure Analysis
Demeton-S-Methyl is a compound that is closely related to VX in terms of structure . The structure is C6H15O3PS2 . Demeton-S-Methyl has a molecular weight of 230.28 g/mol .
Chemical Reactions Analysis
Demeton-S-methyl inhibits cholinesterase, which takes care of the breakdown of acetylcholine (AChE) . In the presence of Demeton-S-methyl, an accumulation of AChE occurs, which can result in impeded neurotransmission .
Physical And Chemical Properties Analysis
Demeton-S-methyl appears as a colorless to slightly yellow-colored oily liquid with a garlic-like odor . Its density is 1.2 g/cm3, which makes it slightly heavier than water . It has a boiling point of 118 °C and a solubility in water of 0.33 g/100 ml .
Aplicaciones Científicas De Investigación
Insecticide and Acaricide
Demeton-S-Methyl is an organic phosphorus compound that has been used as an effective insecticide and acaricide in agriculture . It is highly toxic to mammals, a cholinesterase inhibitor, a neurotoxin and a recognised irritant .
Control of Plant-Sucking Arthropod Pests
It has been mainly used against plant-sucking arthropod pests . It is highly toxic to birds, aquatic invertebrates and honeybees and moderately toxic to most other species including fish and earthworms .
Control of Aphids, Mites, and Whiteflies
Demeton-S-Methyl was applied for control of aphids, mites, and whiteflies on fruit, vegetables, potatoes, beet and hops .
Use in Various Crops
It has been used in a range of crops including vegetables such as beans, peas, brassicas, peppers, aubergines, onions; fruit including olives, peaches, plums, apricots; tomatoes; cotton; peanuts; wheat; maize; sorghum .
Analytical Standard
Oxydemeton-methyl, a related compound, may be used as a reference standard for the determination of oxydemeton-methyl in aqueous samples by direct injection using liquid chromatography coupled with tandem mass spectrometry .
Research on Biological Action of Chemicals
The International Programme on Chemical Safety (IPCS) has carried out research on the mechanisms of the biological action of chemicals, including Demeton-S-Methyl .
Safety And Hazards
Propiedades
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQKRLKWNIYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS2, Array | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037521 | |
| Record name | Demeton-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Oily, colorless to pale yellow liquid with an unpleasant odor; [ACGIH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Demeton-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
192 °F at 0.15 mmHg (EPA, 1998), 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg, at 0.13kPa: 118 °C | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in organic solvents, 600 g/kg dichloromethane at 20 °C; 600 g/kg propan-2-ol at 20 °C, Limited solubility in petroleum solvents. Readily soluble in most organic solvents (e.g. dischloromethane, propanol, toluene), Readily sol in common polar organic solvents (eg, alcohols, ketones, chlorinated hydrocarbons), ca. 200 g/L in dichloromethane, isopropanol, toluene, For more Solubility (Complete) data for DEMETON-S-METHYL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.33 | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.207 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.21 at 20 °C, Relative density (water = 1): 1.2 | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.9 | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00036 mmHg at 68 °F (EPA, 1998), 3X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.048 | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic & postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Demeton-S-methyl is a direct inhibitor of cholinesterase through phosphorylation of the esteratic site of the enzyme. Accumulation of acetylcholine at nerve synapses and myoneural junctions causes the toxic effects. Demeton-S-methyl and its oxidation products, the sulfoxide and the sulfone, are equally toxic. The thiono-isomer is less toxic than the thiolo-isomer., Demeton-S-methyl is a direct cholinesterase inhibitor, and the toxicity it causes is related to inhibition of acetylcholinesterase (AChE) at nerve terminals. AChE inhibited by demeton-S-methyl reactivates spontaneously with an in vitro half-life of about 1.3 h, as expected for dimethyl phosphorylated AChE., Corynebacterium glutamicum is able to biotransform demeton-S-methyl during cometabolism with fructose as the growth substrate that is most favorable for demeton-S-methyl biotransformation. The reaction mechanism involves reductive cleavage of an S-C bond, which leads to accumulation of dimethyl thiophosphate in the culture medium., The anti-AChE activity of paraoxon (maximum 3 muM) and anti-NTE activity of mipafox (250 muM) in SY5Y cells were prevented by biodegradation with OPH /(organophosphorus hydrolase)/. Anti-AChE activities of mipafox, methyl parathion, and demeton-S were partially ameliorated, depending on OP concentration. Intracellular amounts of the 200-kD neurofilament protein NF200 were unchanged after treatment with OPH-treated or buffer-treated paraoxon. NF200 levels rose in cells treated during late differentiation with OPH-treated mipafox. | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Demeton-S-methyl | |
Color/Form |
Oily colorless to pale yellow liquid, Colorless oil | |
CAS RN |
919-86-8 | |
| Record name | DEMETON-S-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4941 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Demeton-S-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, S-[2-(ethylthio)ethyl] O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Demeton-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU8BO5S9WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEMETON-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DEMETON-S-METHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Demeton-S-methyl is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ]
A: Demeton-S-methyl binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation irreversibly inhibits AChE's ability to hydrolyze the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. [, ]
A: The accumulation of acetylcholine causes continuous stimulation of nerve cells, resulting in various symptoms, including tremors, paralysis, and ultimately death in severe cases. [, , ]
ANone: Demeton-S-methyl has a molecular formula of C8H19O4PS2 and a molecular weight of 258.36 g/mol.
A: Researchers have used various analytical techniques, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify Demeton-S-methyl and its metabolites in biological and environmental samples. [, , , ]
A: While Demeton-S-methyl is considered a relatively persistent insecticide, its degradation rate depends on various factors, including temperature, pH, and microbial activity. [, , , ]
A: Demeton-S-methyl itself does not exhibit catalytic properties. Its mode of action relies on irreversible inhibition of AChE rather than catalysis. [, ]
A: While specific computational studies focusing solely on Demeton-S-methyl were not found within the provided research, broader computational approaches, such as quantitative structure-activity relationship (QSAR) models, have been used to investigate the toxicity and environmental fate of organophosphate pesticides. []
A: Due to its toxicity, Demeton-S-methyl handling and application are subject to strict safety regulations, varying depending on the country and specific use. []
A: While specific PK/PD data on Demeton-S-methyl in insects were limited in the provided research, organophosphates are generally absorbed through the cuticle, gut, or respiratory system of insects. They are then distributed throughout the body, potentially undergoing metabolic transformations. [, , ]
A: Demeton-S-methyl has been used to control various aphid species (e.g., Aphis fabae, Myzus persicae) in crops like field beans, potatoes, and chrysanthemums. [, , , , ]
A: Field trials demonstrated that Demeton-S-methyl effectively controlled aphid populations in several instances, but efficacy varied depending on factors such as aphid species, crop type, application timing, and environmental conditions. [, , , ]
A: Yes, resistance to Demeton-S-methyl has been documented in several insect species, including aphids (Myzus persicae, Therioaphis trifolii), red spider mites (Panonychus ulmi, Tetranychus urticae), and the greenbug (Schizaphis graminum). [, , , , , ]
A: Resistance mechanisms include enhanced detoxification by enzymes like esterases and alterations in the target site, specifically mutations in the AChE gene that reduce sensitivity to inhibition. [, , , ]
A: Yes, cross-resistance to other organophosphate insecticides, particularly those with similar structures or modes of action, has been observed in Demeton-S-methyl-resistant insect populations. [, , , ]
A: Demeton-S-methyl exhibits toxicity to non-target organisms, including beneficial insects like predatory mites (Phytoseiulus persimilis, Anystis baccarum) and potentially bees. [, , , ]
A: Drug delivery strategies specifically for Demeton-S-methyl were not discussed within the provided research. Research in this area typically focuses on developing formulations that enhance target specificity and reduce non-target impacts. []
A: Cholinesterase activity, particularly in plasma or blood, is a commonly used biomarker for assessing exposure to organophosphate insecticides, including Demeton-S-methyl. Reduced cholinesterase activity indicates exposure and potential toxicity. [, , , ]
A: Various analytical methods, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and quantify Demeton-S-methyl and its metabolites in various matrices. [, , , ]
A: Demeton-S-methyl can persist in the environment, potentially contaminating soil and water sources. It can harm non-target organisms, including beneficial insects and aquatic life, impacting ecosystem balance. [, , , , ]
A: Mitigation strategies often involve promoting the use of alternative pest control methods, such as integrated pest management (IPM), and exploring bioremediation techniques using microorganisms or plants to degrade Demeton-S-methyl in contaminated environments. [, , ]
ANone: The provided research articles primarily focus on the insecticidal properties, resistance mechanisms, and toxicological aspects of Demeton-S-methyl. Detailed information regarding these specific aspects is limited within the provided context. Further research may offer more insights into these areas.
A: Demeton-S-methyl, like other organophosphate insecticides, was developed and widely used in the mid-20th century for agricultural pest control due to its effectiveness against a broad spectrum of insects. [, ]
A: Key milestones include the discovery and characterization of resistance mechanisms in various insect species, providing insights into the evolutionary dynamics of insecticide resistance. [, , ] Additionally, research highlighting the environmental risks and non-target impacts of Demeton-S-methyl has led to stricter regulations and a shift towards more sustainable pest control strategies. [, , , ]
A: Research on Demeton-S-methyl fosters collaborations among entomologists, toxicologists, environmental scientists, and chemists to develop safer and more sustainable pest control strategies. Understanding resistance mechanisms requires expertise in genetics, molecular biology, and biochemistry, promoting interdisciplinary research. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)



